molecular formula C4H6BNO3S B13465031 (2-Methoxy-1,3-thiazol-4-yl)boronic acid CAS No. 1190875-32-1

(2-Methoxy-1,3-thiazol-4-yl)boronic acid

Cat. No.: B13465031
CAS No.: 1190875-32-1
M. Wt: 158.98 g/mol
InChI Key: IHSTXFGBXLTTDC-UHFFFAOYSA-N
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Description

(2-Methoxy-1,3-thiazol-4-yl)boronic acid is an organoboron compound that features a thiazole ring substituted with a methoxy group at the 2-position and a boronic acid group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-1,3-thiazol-4-yl)boronic acid typically involves the reaction of a thiazole derivative with a boronic acid precursor. One common method is the palladium-catalyzed borylation of a halogenated thiazole using bis(pinacolato)diboron under mild conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: (2-Methoxy-1,3-thiazol-4-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (2-Methoxy-1,3-thiazol-4-yl)boronic acid in chemical reactions involves the formation of a boronate complex, which facilitates the transfer of the boron moiety to the target molecule. In biological systems, it can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function .

Comparison with Similar Compounds

Uniqueness: (2-Methoxy-1,3-thiazol-4-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it particularly useful in Suzuki–Miyaura coupling reactions. Its methoxy group also enhances its solubility and stability compared to other thiazole derivatives .

Properties

CAS No.

1190875-32-1

Molecular Formula

C4H6BNO3S

Molecular Weight

158.98 g/mol

IUPAC Name

(2-methoxy-1,3-thiazol-4-yl)boronic acid

InChI

InChI=1S/C4H6BNO3S/c1-9-4-6-3(2-10-4)5(7)8/h2,7-8H,1H3

InChI Key

IHSTXFGBXLTTDC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CSC(=N1)OC)(O)O

Origin of Product

United States

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